molecular formula C21H16Cl2N2O B2381320 1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole CAS No. 476324-63-7

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole

Cat. No.: B2381320
CAS No.: 476324-63-7
M. Wt: 383.27
InChI Key: CIUGVWSMYXQVIL-UHFFFAOYSA-N
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Description

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole is a benzimidazole derivative characterized by a benzyl group at the N1 position and a (2,4-dichlorophenoxy)methyl substituent at the C2 position of the benzimidazole core. This structural motif is common in pharmacologically active benzimidazoles, which are explored for antimicrobial, antiparasitic, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O/c22-16-10-11-20(17(23)12-16)26-14-21-24-18-8-4-5-9-19(18)25(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUGVWSMYXQVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Benzimidazole Derivatives

Condensation of o-Phenylenediamines

The benzimidazole scaffold is traditionally synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or aldehydes. For example, the PMC study demonstrates that reacting o-phenylenediamine with chloroacetic acid derivatives in the presence of sodium metabisulfite (Na₂S₂O₅) yields 2-chloromethylbenzimidazole. This method prioritizes accessibility of starting materials but requires careful pH control to avoid side reactions. Alternative approaches, such as the Stobbe condensation described in Patent WO2015005615A1, employ ketones or esters for cyclization, enabling the introduction of alkyl groups at specific positions.

N-Alkylation Approaches

N-substitution on benzimidazole typically involves alkylation using benzyl halides under basic conditions. The PMC article highlights that treating 1H-benzimidazole with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base achieves selective N-1 benzylation. This regioselectivity arises from the greater nucleophilicity of the N-1 position compared to N-3, a phenomenon consistent across benzimidazole derivatives.

Preparation Methods for 1-Benzyl-2-[(2,4-Dichlorophenoxy)Methyl]Benzimidazole

Stepwise Synthesis via Core Formation and Functionalization

Formation of Benzimidazole Core

A two-step synthesis begins with condensing o-phenylenediamine with chloroacetic acid in hydrochloric acid (HCl) to yield 2-chloromethyl-1H-benzimidazole (Figure 1). The reaction proceeds at reflux (100–110°C) for 6–8 hours, achieving ~75% yield. Alternatively, Patent WO2015005615A1 reports using methylene chloride as a solvent with potassium tert-butoxide to facilitate cyclization at 50–55°C, though this method requires anhydrous conditions.

Table 1: Comparison of Benzimidazole Core Synthesis Methods

Method Solvent Catalyst/Base Temperature Yield Source
Acid condensation HCl (aq.) Na₂S₂O₅ 100°C 75%
Stobbe condensation Methylene chloride KOtBu 50–55°C 82%
N-Benzylation

The 2-chloromethyl-1H-benzimidazole intermediate undergoes N-alkylation with benzyl bromide. Using DMF as a solvent and potassium carbonate (K₂CO₃) at 80°C for 12 hours affords 1-benzyl-2-chloromethylbenzimidazole in 68% yield. Patent WO2015005615A1 notes that acetonitrile enhances reaction efficiency, reducing time to 6 hours with comparable yields.

Introduction of (2,4-Dichlorophenoxy)Methyl Group

The chloromethyl group at position 2 is substituted with 2,4-dichlorophenoxide via nucleophilic aromatic substitution. Reacting 1-benzyl-2-chloromethylbenzimidazole with 2,4-dichlorophenol in tetrahydrofuran (THF) using sodium hydride (NaH) at 0–5°C achieves 62% yield. Elevated temperatures (>25°C) lead to decomposition, necessitating strict thermal control.

Alternative Route via Pre-Functionalized Precursors

An alternative pathway involves synthesizing o-phenylenediamine derivatives pre-functionalized with the (2,4-dichlorophenoxy)methyl group. However, this approach faces challenges due to the sensitivity of diamines to oxidative conditions. Patent US6969712B2 suggests protecting amine groups with tert-butoxycarbonyl (Boc) before functionalization, though this adds steps and reduces overall efficiency.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile improve N-alkylation yields by stabilizing transition states. For etherification, THF’s low polarity minimizes side reactions, while temperatures below 10°C prevent hydrolysis of the chloromethyl intermediate.

Catalysts and Bases

Potassium tert-butoxide (KOtBu) in Stobbe condensation accelerates cyclization but requires rigorous moisture exclusion. Sodium hydride (NaH) proves superior to K₂CO₃ in etherification due to its stronger base strength, though it demands anhydrous conditions.

Analytical Data and Characterization

Successful synthesis is confirmed via NMR, HPLC, and mass spectrometry. For this compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H, Ar-H), 7.45–7.30 (m, 8H, Ar-H), 5.32 (s, 2H, CH₂O), 4.92 (s, 2H, N-CH₂).
  • HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

The stepwise method (core → N-benzylation → etherification) offers modularity and higher yields (62–68%) compared to pre-functionalized routes (~45%). However, the latter reduces purification steps, favoring scalability if precursor stability is addressed.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and antiulcer agents. Its chloro and ether groups enhance membrane permeability, making it a candidate for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy methyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Substituents and Properties of Benzimidazole Derivatives

Compound Name Substituents (C2 Position) LogP* Solubility Key Spectral Features (IR/NMR)
Target Compound (2,4-Dichlorophenoxy)methyl ~3.8 Low δ 4.93 (s, CH₂-S, DMSO-d6) ; C-Cl stretch ~748 cm⁻¹
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 4-Methoxyphenyl ~3.2 Moderate δ 7.19 (d, J=8.61 Hz, Ar-H); C-O stretch ~1250 cm⁻¹
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole (2-Chlorophenoxy)methyl ~3.0 Low δ 5.18 (s, CH₂); C-Cl stretch ~748 cm⁻¹
1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole 2,6-Dichlorophenyl ~4.5 Very low δ 7.95 (d, J=6.4 Hz, Ar-H); C-Cl stretch ~750 cm⁻¹
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole 2-Butoxy-5-chlorophenyl ~4.2 Low δ 1.45 (t, CH₂CH₂CH₂CH₃); C-O stretch ~1100 cm⁻¹

*LogP values estimated via fragment-based methods.

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity: The dichlorophenoxy group increases LogP relative to single-chlorine analogs (e.g., ), suggesting slower metabolic clearance but poorer aqueous solubility.
  • Steric Effects : The 2,6-dichloro substitution in creates steric hindrance, possibly reducing enzymatic degradation compared to the target compound’s 2,4-dichloro arrangement.

Key Findings :

  • Antimicrobial Potency: The target compound’s 2,4-dichlorophenoxy group confers moderate activity against Gram-positive bacteria, outperforming mono-chlorinated analogs (e.g., ) but slightly less potent than 2,6-dichloro derivatives (e.g., ).
  • Enzyme Inhibition : Enhanced AChE inhibition compared to is attributed to stronger electron-withdrawing effects, stabilizing interactions with the enzyme’s catalytic site .

Biological Activity

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole is a synthetic compound that falls under the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structure and Properties

The molecular structure of this compound can be described as follows:

  • Benzimidazole Core : The compound contains a benzimidazole moiety, which is essential for its biological activity.
  • Substituents : The presence of a benzyl group and a dichlorophenoxy group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation.

Cell LineIC50 (μM)Reference
MDA-MB-231 (breast cancer)16.38
K562 (leukemia)2.68
HepG-2 (liver cancer)8.11

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors such as cytochrome c .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Streptococcus faecalis4
Methicillin-resistant Staphylococcus aureus (MRSA)4

These results indicate that this compound exhibits significant antibacterial activity comparable to standard antibiotics such as amikacin .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger.

Fungal StrainMIC (μg/mL)Reference
Candida albicans64
Aspergillus niger64

Structure-Activity Relationship (SAR)

The biological activities of benzimidazole derivatives are often influenced by their structural features. In the case of this compound:

  • Lipophilicity : Enhanced lipophilicity due to the benzyl and dichlorophenoxy groups facilitates membrane penetration and increases bioavailability.
  • Substituent Effects : Variations in substituents on the benzimidazole core can lead to significant differences in potency against various cancer cell lines and microbial strains .

Case Studies

Several case studies have reported on the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study found that derivatives similar to this compound showed IC50 values ranging from 10 μM to over 100 μM across different cancer cell lines, indicating a broad spectrum of activity .
  • Antimicrobial Efficacy : Another investigation highlighted that compounds with similar structural motifs exhibited potent activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted benzimidazole precursors with phenoxyalkyl halides. Key steps include:

  • Reagent selection : Use of 1,2-phenylenediamine derivatives with 2,4-dichlorophenoxyacetic acid hydrazide under reflux conditions in polar aprotic solvents (e.g., DMSO) to form the benzimidazole core .
  • Catalyst optimization : Trimethylsilyl chloride or cetyl trimethyl ammonium chloride improves cyclization efficiency, achieving yields up to 88% by stabilizing intermediates .
  • Temperature control : Prolonged reflux (18–24 hours) at 80–100°C ensures complete cyclization, while rapid cooling minimizes side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., benzyl and dichlorophenoxy groups) via chemical shifts (δ 4.59 ppm for –CH₂– bridges; δ 113–161 ppm for aromatic carbons) .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the benzimidazole ring; C–O–C stretches at 1200–1250 cm⁻¹ for the phenoxy group) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 338–450) and fragmentation patterns .

Q. How does solubility impact experimental design for this compound?

Solubility in polar solvents (e.g., DMSO, ethanol) enables in vitro bioactivity assays, while poor aqueous solubility necessitates formulation with surfactants (e.g., Tween-80) for in vivo studies. Solubility parameters (logP ~3.5) guide solvent selection for recrystallization to ≥95% purity .

Advanced Research Questions

Q. What mechanisms underlie the anti-inflammatory and antimicrobial activities of this compound?

  • Anti-inflammatory action : Inhibition of TNF-α, IL-6, and NO production in LPS-stimulated RAW264.7 macrophages via suppression of NF-κB signaling. Derivatives with electron-withdrawing groups (e.g., –Cl, –CF₃) show IC₅₀ values <10 µM .
  • Antimicrobial activity : Disruption of microbial cell membranes and enzyme inhibition (e.g., dihydrofolate reductase). Fluorinated analogs exhibit MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent effects :
    • Benzyl group modifications : Bulky substituents (e.g., tert-butyl) improve metabolic stability but reduce solubility .
    • Phenoxy group tuning : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance enzyme-binding affinity .
  • Triazole/thiazole hybrids : Conjugation with triazole rings via click chemistry increases bioavailability and target specificity (e.g., IC₅₀ = 0.038 µg/mL for antioxidant activity) .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with cyclooxygenase-2 (COX-2) and cytochrome P450, revealing hydrogen bonds with Arg120 and hydrophobic contacts with Leu531 .
  • QSAR models : 3D descriptors (e.g., polar surface area, molar refractivity) correlate with anti-inflammatory potency (R² > 0.85) .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., 50 mg/kg in murine models) to isolate compound-specific effects from formulation variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .

Q. What strategies optimize catalytic systems for synthesizing benzimidazole derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes with Pd(OAc)₂/benzimidazole catalysts, achieving >90% yield in Suzuki-Miyaura cross-couplings .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation) during scale-up .

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